molecular formula C10H12N2O B1272074 2-Propyl-1,3-benzoxazol-6-amine CAS No. 875851-66-4

2-Propyl-1,3-benzoxazol-6-amine

Cat. No. B1272074
M. Wt: 176.21 g/mol
InChI Key: MGJVXCVORIBARV-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. These compounds are characterized by a benzene ring fused to an oxazole, a five-membered ring containing both oxygen and nitrogen atoms. The presence of the benzoxazole moiety has been shown to confer a wide range of biological activities, making these compounds valuable in medicinal chemistry for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and the use of various functional groups to introduce diversity into the benzoxazole scaffold. For instance, the synthesis of 2-cyclic amine-1,3-benzoxazoles involves the introduction of a cyclic amine moiety, which has been shown to influence the cytotoxic effect of these compounds toward cancer cells . Similarly, the synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives under solvent-free conditions demonstrates the versatility of methods available for constructing the benzoxazole core . Additionally, the benzoxazole moiety can act as a removable directing group in the C(sp3)-H α-alkylation of amines, showcasing its utility in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the structure of a novel [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine compound was elucidated using X-ray diffraction, revealing the presence of hydrogen bonding in different media . Similarly, the crystal structure of a 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine was determined, showing a stabilized molecular conformation due to intramolecular hydrogen bonding .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, expanding their utility in different applications. For instance, the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines yields 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, demonstrating the reactivity of the benzoxazole ring with amines . The benzoxazole moiety can also be used to facilitate the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, with the benzoxazole acting as an activating and directing group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and the substituents present on the benzoxazole ring. These properties are crucial for determining the compound's suitability for various applications, including their pharmacological potential. For example, the inclusion of a benzoxazole moiety in the synthesis of anticancer agents has been shown to enhance their cytotoxic activity against human cancer cell lines . Additionally, the crystal structure and density functional theory (DFT) studies provide insights into the stability, charge distribution, and reactivity of these compounds .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Anticancer Research

    • The synthesis and cytotoxic activity studies of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives are described .
    • The newly synthesized compounds with the influence of the presence of cyclic amine moiety in the benzoxazole scaffold have been evaluated with respect to their cytotoxic effect toward four human cancer cell lines .
    • The new compounds were evaluated to see whether substitution at the second and third position of the benzoxazole motif influence their cytotoxic effect toward cancer cells .
    • It was very interesting to note that the compound 5d (entry 4) showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .
  • Pharmaceutical Research

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Antimicrobial Research

    • Benzoxazole derivatives are biologically significant compounds and are known to exhibit various biological activities, such as anticancer, antimicrobial, anti HIV and dopamine D4 agonists .
    • The substitution at second position in benzoxazole skeleton is influential for the biological activity of the molecule .
    • The 2-substituted bis (benzoxazole), UK-1 is a natural product and it showed that a wide spectrum of potent anticancer activity against leukemia and lymphoma .
    • The synthetic analogs of UK-1, i.e., 2-(2′-hydroxyphenyl)benzoxazole derivatives exhibited cytotoxicity toward selective cancer cells .
  • Green Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Anti HIV Research

    • Benzoxazole derivatives are biologically significant compounds and are known to exhibit various biological activities, such as anticancer, antimicrobial, anti HIV and dopamine D4 agonists .
    • The substitution at second position in benzoxazole skeleton is influential for the biological activity of the molecule .
    • The 2-substituted bis (benzoxazole), UK-1 is a natural product and it showed that a wide spectrum of potent anticancer activity against leukemia and lymphoma .
    • The synthetic analogs of UK-1, i.e., 2-(2′-hydroxyphenyl)benzoxazole derivatives exhibited cytotoxicity toward selective cancer cells .

properties

IUPAC Name

2-propyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJVXCVORIBARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377183
Record name 2-propyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-1,3-benzoxazol-6-amine

CAS RN

875851-66-4
Record name 2-propyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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